molecular formula C2H7O2P B13786259 Methoxymethoxyphosphane

Methoxymethoxyphosphane

Cat. No.: B13786259
M. Wt: 94.05 g/mol
InChI Key: HYAVECJKLVKVCR-UHFFFAOYSA-N
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Description

Methoxymethoxyphosphane, with the chemical formula C2H7O2P, is an organophosphorus compound It is known for its unique structure, which includes a methoxy group attached to a phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethoxyphosphane can be synthesized through the reaction of methanol with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:

PCl3+3CH3OHP(OCH3)3+3HCl\text{PCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{P(OCH}_3\text{)}_3 + 3 \text{HCl} PCl3​+3CH3​OH→P(OCH3​)3​+3HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus trichloride to this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methoxymethoxyphosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Methoxymethoxyphosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methoxymethoxyphosphane involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methoxyphosphane: Similar structure but lacks the additional methoxy group.

    Dimethoxyphosphane: Contains two methoxy groups attached to the phosphane core.

    Trimethoxyphosphane: Contains three methoxy groups attached to the phosphane core.

Uniqueness

Methoxymethoxyphosphane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C2H7O2P

Molecular Weight

94.05 g/mol

IUPAC Name

methoxymethoxyphosphane

InChI

InChI=1S/C2H7O2P/c1-3-2-4-5/h2,5H2,1H3

InChI Key

HYAVECJKLVKVCR-UHFFFAOYSA-N

Canonical SMILES

COCOP

Origin of Product

United States

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